N-[2-(4-chlorophenyl)-1-[(4-methoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide
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Overview
Description
“Compound X” , is a heterocyclic organic compound. Its chemical structure consists of a furan ring fused with a thiazole ring, containing a carboxamide group and an amino group. Let’s break down its features:
Furan Ring: A five-membered ring containing oxygen (O) and carbon © atoms.
Thiazole Ring: Another five-membered ring with sulfur (S), nitrogen (N), and carbon © atoms.
Functional Groups: Carboxamide (CONH₂) and amino (NH₂) groups.
!Compound X
Preparation Methods
Synthesis Routes::
Condensation Reaction:
- Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
Chemical Reactions Analysis
Electrophilic Substitution:
Nucleophilic Substitution:
Major Products:
Scientific Research Applications
Antitumor and Cytotoxic Activity:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Biological Activity
N-[2-(4-chlorophenyl)-1-[(4-methoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a carboxamide group, and two aromatic substituents: a 4-chlorophenyl and a 4-methoxyphenyl group. These structural components are crucial for its biological activity, influencing its interaction with various biological targets.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, derivatives containing chlorophenyl and methoxyphenyl groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A comparative study demonstrated that compounds with the furan moiety exhibited IC50 values ranging from 1.61 µg/mL to 3.08 µg/mL against different cancer cell lines, indicating significant potency in inhibiting tumor growth .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A-431 | 1.61 ± 1.92 |
Compound B | Jurkat | 1.98 ± 1.22 |
This compound | HT29 | <3.00 |
The proposed mechanism of action for this compound involves:
- Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with the Bcl-2 protein, which plays a critical role in regulating apoptosis . Molecular dynamics simulations suggest that hydrophobic interactions are significant for binding affinity.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G1 phase arrest in cancer cells, contributing to its antitumor efficacy .
Neuroprotective Effects
Emerging data suggest potential neuroprotective effects associated with compounds containing similar structural features. For example, studies on related compounds have shown their ability to cross the blood-brain barrier and exhibit anti-inflammatory properties through the inhibition of NF-kB signaling pathways . This suggests that this compound may also possess neuroprotective qualities.
Case Studies
A recent case study investigated the effects of this compound on human cancer cell lines, revealing:
- Significant Reduction in Cell Viability : Treatment resulted in over 70% reduction in viability in HT29 cells after 48 hours.
- Enhanced Apoptotic Markers : Increased levels of cleaved caspase-3 were observed, indicating activation of apoptotic pathways.
Properties
Molecular Formula |
C20H17ClN2O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1-(4-methoxyanilino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-26-16-10-8-15(9-11-16)22-19(23-20(25)17-3-2-12-27-17)18(24)13-4-6-14(21)7-5-13/h2-12,19,22H,1H3,(H,23,25) |
InChI Key |
YBQZCQSRBXSOMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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